

Application Notes and Protocols for Tnir7-1A Near-Infrared Fluorescence Imaging

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tnir7-1A is a novel near-infrared (NIR) fluorescent probe designed for high-sensitivity in vivo and in vitro imaging. Its fluorescence emission in the NIR window (700-900 nm) provides significant advantages for biological applications, including deeper tissue penetration and reduced autofluorescence, leading to an improved signal-to-noise ratio.[1] These characteristics make **Tnir7-1A** an invaluable tool for a range of applications in drug development and biomedical research, from tracking the biodistribution of novel therapeutics to visualizing cellular processes in real-time.[2][3][4]

This document provides detailed application notes and protocols for the use of **Tnir7-1A**, with a focus on image acquisition parameters for in vivo imaging and flow cytometry.

Photophysical and Spectroscopic Data

The performance of **Tnir7-1A** is defined by its key photophysical properties. The following table summarizes the essential quantitative data for **Tnir7-1A**, providing a foundation for experimental design and instrument configuration.



Property	Value	Notes
Excitation Maximum (λex)	756 nm[5]	Optimal wavelength for exciting the fluorophore.
Emission Maximum (λem)	779 nm[5]	Peak wavelength of fluorescence emission.
Molar Extinction Coefficient	~250,000 cm ⁻¹ M ⁻¹	A measure of how strongly the dye absorbs light at its excitation maximum.
Quantum Yield (Φ)	~0.12	The efficiency of converting absorbed light into emitted fluorescence.
Molecular Weight	~950 g/mol	

In Vivo Imaging with Tnir7-1A Labeled Probes

Near-infrared fluorescence imaging with **Tnir7-1A** allows for non-invasive visualization and quantification of biological processes within a living organism.[6] This is particularly useful for tracking the accumulation of drug candidates at a target site, such as a tumor.[3]

General Imaging Parameters

The optimal imaging parameters for **Tnir7-1A** will depend on the specific imaging system, animal model, and the nature of the labeled probe. The following table provides a starting point for parameter optimization.



Parameter	Recommended Setting	Considerations
Excitation Filter	745 ± 20 nm[2]	Should be centered around the excitation maximum of Tnir7-1A.
Emission Filter	780 ± 20 nm[2]	Should be centered around the emission maximum of Tnir7-1A.
Exposure Time	100 - 1000 ms	Adjust to achieve a good signal-to-noise ratio without saturating the detector.[3]
Binning	Medium to High	Increases sensitivity at the cost of spatial resolution.
f/stop	Low (e.g., 1-2)	Maximizes light collection.
Field of View (FOV)	Dependent on application	Adjust to capture the entire region of interest.

Experimental Protocol: In Vivo Tumor Imaging

This protocol describes the use of a **Tnir7-1A**-labeled antibody for non-invasive imaging of a subcutaneous tumor model in mice.[3]

Materials:

- Tnir7-1A-labeled antibody (e.g., targeting a tumor-specific antigen)
- Tumor-bearing mice (e.g., subcutaneous xenograft model)
- In vivo imaging system equipped for NIR fluorescence imaging
- Anesthesia (e.g., isoflurane)
- Sterile PBS

Methodology:



- Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane and place it in the imaging chamber.
- Baseline Imaging: Acquire a pre-injection fluorescence image to determine the level of background autofluorescence.
- Probe Administration: Inject the **Tnir7-1A**-labeled antibody intravenously (e.g., via the tail vein). A typical dose is 1-10 nmol per mouse.[6]
- Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probe.[6]
- Data Analysis: Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs. Quantify the fluorescence intensity in each ROI to determine the tumor-to-background ratio.[3]

Flow Cytometry with Tnir7-1A Conjugates

Tnir7-1A can be used in multicolor flow cytometry, often as a tandem dye with phycoerythrin (PE), creating PE-**Tnir7-1A**. This allows for the detection of low-abundance antigens in the farred channel, minimizing spectral overlap with other common fluorophores.[7][8]

Flow Cytometry Parameters

Parameter	Recommended Setting
Excitation Laser	488 nm or 561 nm (for PE-Tnir7-1A)[9]
Emission Filter	780/60 nm bandpass filter[5][10]
Compensation	Required due to spectral overlap from PE.

Experimental Protocol: Immunophenotyping of PBMCs

This protocol details the staining of human peripheral blood mononuclear cells (PBMCs) with a PE-**Tnir7-1A** conjugated antibody.

Materials:



- Isolated human PBMCs
- PE-Tnir7-1A conjugated primary antibody
- PE-Tnir7-1A conjugated isotype control antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
- Fc receptor blocking reagent
- FACS tubes
- · Flow cytometer

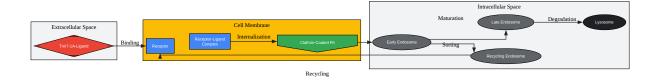
Methodology:

- Cell Preparation: Adjust the PBMC concentration to 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.
- Fc Receptor Blocking: Aliquot 100 μL of the cell suspension (1 x 10⁶ cells) into FACS tubes.
 Add an appropriate amount of Fc blocking reagent and incubate for 10-15 minutes at room temperature.
- Antibody Staining: Add the predetermined optimal concentration of the PE-Tnir7-1A
 conjugated primary antibody or isotype control to the respective tubes. Vortex gently and
 incubate for 30 minutes at 2-8°C in the dark.
- Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step.
- Data Acquisition: Resuspend the cell pellet in 300-500 μL of staining buffer and analyze on a flow cytometer equipped with the appropriate lasers and filters for PE-Tnir7-1A.

Visualizations Signaling Pathway: Receptor-Mediated Endocytosis

A common application for fluorescently labeled ligands, such as a growth factor conjugated to **Tnir7-1A**, is the visualization of receptor-mediated endocytosis.





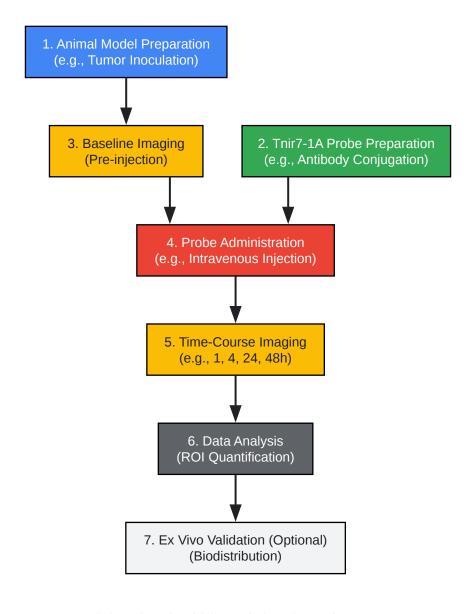
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Caption: Receptor-mediated endocytosis visualized with a Tnir7-1A-labeled ligand.

Experimental Workflow: In Vivo Imaging

The following diagram outlines a typical workflow for an in vivo imaging experiment using a **Tnir7-1A** labeled probe.





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Caption: A typical experimental workflow for in vivo imaging with a **Tnir7-1A** probe.

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